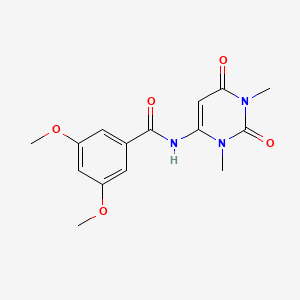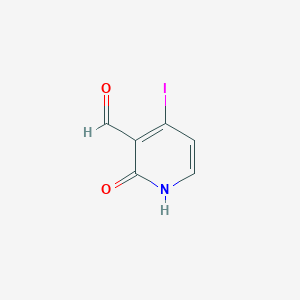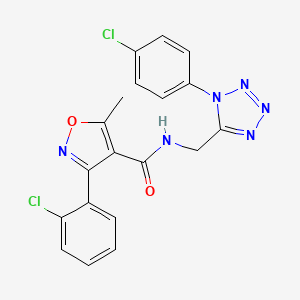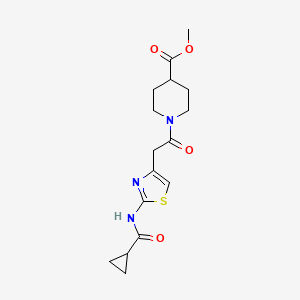
5-Bromométhyl-5-méthyl-4H-1,2-oxazole-3-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the bromomethyl group makes it a versatile intermediate for further chemical transformations.
Applications De Recherche Scientifique
Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-4H-1,2-oxazole-3-carboxylic acid with bromomethylating agents such as bromomethyl acetate in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization and bromomethylation processes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include dehalogenated compounds or alcohols.
Mécanisme D'action
The mechanism of action of Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate depends on its specific application. In general, the bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity can be harnessed in various chemical transformations and biological interactions.
Comparaison Avec Des Composés Similaires
Methyl 4-(bromomethyl)benzoate: Similar in structure but with a benzoate ring instead of an oxazole ring.
Methyl 5-phenylisoxazole-3-carboxylate: Contains a phenyl group instead of a bromomethyl group.
Methyl 5-(chloromethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness: Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.
Propriétés
IUPAC Name |
methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO3/c1-7(4-8)3-5(9-12-7)6(10)11-2/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDGCHMGBJFRPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C(=O)OC)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2392363.png)
![2-Chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B2392366.png)


![N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2392371.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2392372.png)

![3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2392374.png)
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2392377.png)
![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)


